![molecular formula C16H10Cl2N2O2 B5585047 3-anilino-4-chloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B5585047.png)
3-anilino-4-chloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
The compound "3-anilino-4-chloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione" is a heterocyclic compound that has garnered attention in various fields of chemistry due to its unique structure and potential applications. While the research directly on this specific compound is limited, insights can be drawn from related compounds and their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar pyrrolo-dione derivatives involves multi-step reactions, starting from readily available starting materials. For instance, related compounds have been synthesized through addition reactions and subsequent cyclization processes, highlighting the importance of selecting appropriate reactants and conditions to achieve the desired molecular framework (Ratajczak-Sitarz et al., 1990). These methodologies offer a blueprint for the synthesis of "3-anilino-4-chloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione".
Molecular Structure Analysis
Crystallographic studies of structurally related compounds reveal details about their molecular and crystal structure. For example, derivatives of pyrrolo-dione have been found to form specific crystal systems with defined space groups, showcasing the molecular arrangement and intermolecular interactions within the crystal lattice (Grubenmann et al., 1993). These findings can provide insights into the molecular structure of "3-anilino-4-chloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione".
properties
IUPAC Name |
3-anilino-4-chloro-1-(4-chlorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-6-8-12(9-7-10)20-15(21)13(18)14(16(20)22)19-11-4-2-1-3-5-11/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIHURNCWMYXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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